molecular formula C21H27ClN2O2S B6015250 5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide

5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide

Cat. No.: B6015250
M. Wt: 407.0 g/mol
InChI Key: OBFZJYJXSCOZEJ-UHFFFAOYSA-N
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Description

5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with a chloro group and a carboxamide group, which is further linked to a piperidine ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes chlorination to introduce the chloro group. The carboxamide group is then introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

The piperidine ring is synthesized separately, starting with the appropriate piperidine derivative, which is then alkylated with 2-(4-methoxyphenyl)ethyl bromide. The final step involves coupling the piperidine derivative with the thiophene carboxamide intermediate under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-chloro-N-[[1-[2-(4-hydroxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide.

    Reduction: Formation of 5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-amine.

    Substitution: Formation of 5-amino-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[[1-[2-(4-hydroxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide
  • 5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-amine
  • 5-amino-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide

Uniqueness

What sets 5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, methoxyphenyl group, and piperidine ring in a single molecule allows for diverse interactions and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-23(21(25)19-7-8-20(22)27-19)15-17-10-13-24(14-11-17)12-9-16-3-5-18(26-2)6-4-16/h3-8,17H,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFZJYJXSCOZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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